4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide
Description
4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is a heterocyclic benzamide derivative characterized by a fluoro-substituted benzoyl group linked to a substituted phenylamine scaffold. The phenyl ring is functionalized with a methyl group at the ortho-position and an imidazo[1,2-a]pyrimidinyl moiety at the para-position. Its synthesis likely involves coupling reactions between activated benzoyl derivatives and substituted anilines under basic conditions, as inferred from analogous procedures .
Properties
IUPAC Name |
4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWJTJZVANMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a fluorinated benzoyl chloride and an imidazo[1,2-a]pyrimidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the imidazo[1,2-a]pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide (CAS: 847387-85-3): This analogue replaces the 4-fluoro group with a 2-bromo substituent on the benzamide. The bromine atom increases molecular weight (407.27 g/mol vs. Synthesis involves similar coupling strategies but requires brominated precursors .
- 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 324543-46-6):
Here, the imidazo[1,2-a]pyrimidine core is replaced with an imidazo[1,2-a]pyridine system. This pyridine-to-pyrimidine substitution reduces nitrogen content in the heterocycle, which could impact hydrogen-bonding interactions in biological targets. The synthesis employs DMF as a solvent, analogous to methods in .
Positional Isomerism and Substituent Variations
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (CAS: 923113-15-9):
The fluoro group is at the 3-position of the benzamide, and the phenylamine scaffold is substituted at the 4-position with a 7-methylimidazo[1,2-a]pyrimidine. This positional shift may influence steric hindrance and solubility profiles . - N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives :
These compounds feature bromination on the imidazo[1,2-a]pyridine ring and fluorination on the phenylamine moiety. The dual halogenation strategy is hypothesized to enhance metabolic stability .
Heterocycle and Functional Group Modifications
- N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8):
Incorporates a pivalamide group and trifluoromethyl substituent, significantly increasing steric bulk and hydrophobicity. Such modifications are typical in optimizing pharmacokinetic properties .
Data Table: Comparative Analysis of Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthetic Solvent/Base | Evidence ID |
|---|---|---|---|---|---|
| 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide | C₂₁H₁₆FN₄O | ~380 | 4-Fluoro benzamide; 2-methylphenyl with imidazo[1,2-a]pyrimidine | Likely DMF/Cs₂CO₃ | [3, 4, 8] |
| 2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide | C₂₀H₁₅BrN₄O | 407.27 | 2-Bromo benzamide; same phenyl scaffold | Not specified | [3] |
| 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | C₂₇H₂₀FN₃O | 445.47 | 4-Fluoro benzamide; imidazo[1,2-a]pyridine with 8-methyl and 2-phenyl groups | DMF | [4] |
| 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide | C₂₁H₁₆FN₄O | ~380 | 3-Fluoro benzamide; 7-methylimidazo[1,2-a]pyrimidine at phenyl 4-position | Not specified | [8] |
| N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives | C₂₀H₁₃BrFN₃O | ~420 | 8-Bromoimidazo[1,2-a]pyridine; 4-fluoro phenylamine | DMF, Na₂CO₃, Pd catalysts | [5] |
Key Observations
Heterocycle Variations : Imidazo[1,2-a]pyrimidine (target compound) vs. imidazo[1,2-a]pyridine () modifies nitrogen content and electronic properties.
Positional Isomerism : Fluoro group placement on the benzamide (3- vs. 4-) influences steric and electronic interactions.
Synthetic Methods : Cs₂CO₃/DMF () and Pd-catalyzed cross-couplings () are recurrent strategies for analogous compounds.
Biological Activity
4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that includes a fluorinated benzamide moiety and an imidazo[1,2-a]pyrimidine group, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is . The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetic properties.
The primary biological target for this compound is Cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory process. The compound inhibits COX-2 activity, leading to a reduction in prostaglandin biosynthesis, which is crucial in mediating inflammation and pain responses .
Anti-inflammatory Activity
Research indicates that 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide demonstrates significant anti-inflammatory effects. In vitro studies show that this compound effectively reduces inflammation markers in various cell lines .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative properties against several human cancer cell lines. Notably, it exhibited selective activity against colon carcinoma cells with IC50 values indicating strong inhibition of cell proliferation .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Colon Carcinoma | 0.4 - 0.7 |
| Lung Carcinoma | 1.8 - 3.2 |
| Acute Lymphoblastic Leukemia | 3.0 - 4.0 |
Antiviral Activity
In addition to its anti-inflammatory and antiproliferative effects, this compound has been investigated for antiviral activity against a range of DNA and RNA viruses. Preliminary results suggest moderate efficacy, although further studies are required to establish its potential as an antiviral agent .
Synthesis and Preparation
The synthesis of 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide typically involves multi-step organic reactions, including:
- Condensation Reaction : Combining fluorinated benzoyl chloride with an imidazo[1,2-a]pyrimidine derivative.
- Reaction Conditions : Conducted in the presence of bases like triethylamine under anhydrous conditions at elevated temperatures.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity .
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide:
- Study on Anticancer Activity : A study demonstrated that imidazopyridine derivatives showed promising anticancer properties, with specific derivatives exhibiting IC50 values in the sub-micromolar range against various cancer cell lines .
- Evaluation of Antimicrobial Properties : Another investigation assessed the antibacterial activity of related compounds, revealing moderate effects against certain Gram-negative bacteria like E. coli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Imidazopyrimidine Core Formation : Cyclization of amines and diketones under controlled temperature (80–120°C) in polar aprotic solvents like DMF .
- Fluorobenzamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazopyrimidine intermediate and 4-fluorobenzoic acid derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are used for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazopyrimidine ring and fluorine substitution patterns. 2D NMR (e.g., COSY, HMBC) resolves ambiguities in aromatic proton assignments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly when stereochemical anomalies arise in NMR data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Computational Screening : Density Functional Theory (DFT) predicts transition-state energetics to identify rate-limiting steps (e.g., cyclization barriers). Solvent effects are modeled using COSMO-RS .
- DoE (Design of Experiments) : Multi-variable analysis (temperature, catalyst loading, solvent polarity) identifies optimal conditions. For example, increasing DMF:H₂O ratios from 3:1 to 5:1 improved cyclization yields by 15% in analogous imidazopyrimidine syntheses .
Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Data Cross-Validation : Compare experimental ¹H NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p) level). Discrepancies >0.5 ppm suggest misassignment or conformational flexibility .
- Dynamic NMR (DNMR) : Detects rotamers or ring-flipping in the benzamide moiety, which may cause splitting not predicted by static models .
Q. What computational strategies predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against kinase or phosphodiesterase targets due to structural similarity to known inhibitors (e.g., imidazopyrimidine-based PDE4 inhibitors). Focus on π-π stacking with conserved phenylalanine residues .
- MD Simulations : Assess binding stability (100 ns trajectories) to prioritize targets with low RMSD (<2 Å) and favorable MM-PBSA binding energies .
Q. How to design analogs with enhanced solubility without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with pyridyl or morpholino groups to improve aqueous solubility. LogP reductions from 3.2 to 2.5 were achieved in related compounds while maintaining IC₅₀ values .
- Prodrug Strategies : Introduce phosphate or PEGylated groups at the benzamide nitrogen. Hydrolysis studies (pH 7.4 buffer, 37°C) confirm stability-activity balance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
